NRX-103094 Exhibits 10-Fold Lower Potency but 1000-Fold Cooperativity vs. NRX-252114 for Mutant β-Catenin Degradation
NRX-103094 enhances the binding of pSer33/S37A β-catenin peptide to β-TrCP with an EC50 of 62 ± 3 nM, whereas the optimized analogue NRX-252114 achieves an EC50 of 6.5 ± 0.3 nM. Critically, NRX-103094 displays a 1000-fold cooperativity of peptide binding, while NRX-252114 exhibits 13-fold cooperativity. This inverse relationship—higher potency but drastically lower cooperativity in NRX-252114—highlights NRX-103094's unique ability to synergistically stabilize the ternary complex at low compound occupancy [1].
| Evidence Dimension | EC50 for pSer33/S37A β-catenin binding to β-TrCP |
|---|---|
| Target Compound Data | 62 ± 3 nM; 1000-fold cooperativity |
| Comparator Or Baseline | NRX-252114: 6.5 ± 0.3 nM; 13-fold cooperativity |
| Quantified Difference | 9.5-fold higher potency for NRX-252114; 77-fold greater cooperativity for NRX-103094 |
| Conditions | TR-FRET assay; purified pSer33/S37A β-catenin peptide and β-TrCP |
Why This Matters
NRX-103094 is the preferred tool for studying cooperative binding mechanisms and for applications where sustained ternary complex stabilization is required, despite its lower absolute potency compared to NRX-252114.
- [1] Simonetta, K. R., et al. (2019). Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction. Nature Communications, 10(1), 1402. View Source
